molecular formula C20H23NO5 B2544204 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797255-00-5

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2544204
CAS No.: 1797255-00-5
M. Wt: 357.406
InChI Key: IVIFHMRJWAEXFW-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the reaction of 2,3-dimethoxybenzylamine with 4-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzylamine: A precursor in the synthesis of the target compound.

    4-Methylphenylacetic acid: Another precursor used in the synthesis.

Uniqueness

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-14-7-9-15(10-8-14)11-19(23)26-13-18(22)21-12-16-5-4-6-17(24-2)20(16)25-3/h4-10H,11-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIFHMRJWAEXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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